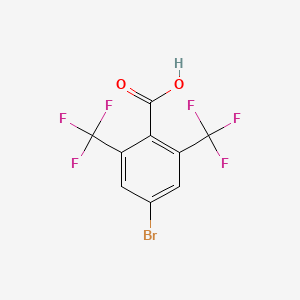

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,6-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6O2/c10-3-1-4(8(11,12)13)6(7(17)18)5(2-3)9(14,15)16/h1-2H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXFFWSLEJLRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of two sterically demanding and electron-withdrawing trifluoromethyl groups, in conjunction with a bromine atom and a carboxylic acid moiety, provides multiple reaction sites for the construction of complex molecular architectures. This guide presents a comprehensive overview of a plausible synthetic route to this target molecule, offering detailed experimental protocols and insights into the underlying chemical principles.

The synthesis of polysubstituted aromatic compounds often requires a strategic approach to control regioselectivity. The route outlined herein is designed to be robust and adaptable, drawing upon established methodologies for the synthesis of related fluorinated and halogenated benzoic acids.

Proposed Synthetic Pathway

The can be envisioned through a two-step process starting from the commercially available 1,3-bis(trifluoromethyl)benzene. This pathway involves an initial bromination to introduce a bromine atom, followed by a directed ortho-lithiation and subsequent carboxylation to install the benzoic acid functionality.

Caption: Proposed two-step .

Part 1: Electrophilic Bromination of 1,3-bis(trifluoromethyl)benzene

The initial step involves the selective monobromination of 1,3-bis(trifluoromethyl)benzene. The two trifluoromethyl groups are powerful deactivating and meta-directing groups. This directing effect will guide the incoming bromine electrophile to one of the positions meta to both CF3 groups (positions 4, 5, or 6). Due to symmetry, these positions are equivalent, leading to the formation of 1-Bromo-3,5-bis(trifluoromethyl)benzene.

Reaction Mechanism

Caption: Mechanism of electrophilic bromination.

Experimental Protocol

This protocol is adapted from standard bromination procedures for deactivated aromatic rings.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-bis(trifluoromethyl)benzene | 214.10 | 21.4 g | 0.10 |

| Bromine (Br₂) | 159.81 | 17.6 g (5.6 mL) | 0.11 |

| Iron(III) bromide (FeBr₃) | 295.56 | 2.96 g | 0.01 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| 10% Sodium bisulfite solution | - | 50 mL | - |

| Saturated sodium bicarbonate solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | - | - |

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 1,3-bis(trifluoromethyl)benzene (21.4 g, 0.10 mol) and dichloromethane (200 mL).

-

Catalyst Addition: Carefully add anhydrous iron(III) bromide (2.96 g, 0.01 mol) to the stirred solution.

-

Bromine Addition: Cool the mixture to 0 °C using an ice bath. Add bromine (17.6 g, 0.11 mol) dropwise from the addition funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by carefully pouring the mixture into 100 mL of ice-cold water.

-

Add 10% sodium bisulfite solution to neutralize any unreacted bromine (the red-brown color will disappear).

-

Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-Bromo-3,5-bis(trifluoromethyl)benzene as a colorless oil.

Part 2: Directed Ortho-Lithiation and Carboxylation

In this crucial step, the bromine atom directs a strong base, such as n-butyllithium, to deprotonate one of the adjacent ortho positions. This directed ortho-metalation is a powerful tool for regioselective functionalization. The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which upon acidic work-up yields the desired 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid.

Reaction Mechanism

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid CAS number

An In-depth Technical Guide to the Synthesis and Potential Utility of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as foundational building blocks. The strategic incorporation of fluorine, in particular through the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The target of this guide, 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid, is a unique trifunctional aromatic compound. Its structure, featuring a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and two sterically bulky, electron-withdrawing CF₃ groups, makes it a highly valuable, albeit not commercially cataloged, synthetic intermediate.

A survey of common chemical supplier databases and CAS registry numbers indicates that 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is not a readily available compound. This guide, therefore, shifts from a review of established properties to a more critical role: providing a robust, scientifically-grounded, and detailed protocol for its de novo synthesis. We will proceed by outlining a logical and efficient synthetic pathway, detailing each experimental step with an emphasis on the chemical principles that ensure success and selectivity. This document is intended for researchers and professionals in drug development and chemical synthesis who require access to novel, highly functionalized building blocks.

Proposed Synthetic Pathway: A Strategic Overview

The most logical approach to constructing the target molecule is to begin with a commercially available scaffold that already contains the challenging 2,6-bis(trifluoromethyl) substitution pattern and then introduce the remaining functionalities in a regioselective manner. Our proposed three-step synthesis starts from 2,6-bis(trifluoromethyl)aniline, a readily available starting material.

The overall workflow is as follows:

-

Para-Selective Bromination: Introduction of a bromine atom at the 4-position of the aniline ring.

-

Sandmeyer Cyanation: Conversion of the primary amino group into a nitrile via a diazonium salt intermediate.

-

Nitrile Hydrolysis: Conversion of the nitrile group to the final carboxylic acid.

This strategy is designed for high regioselectivity and leverages well-established, reliable chemical transformations.

Spectroscopic Signature of 4-Bromo-2,6-bis(trifluoromethyl)benzoic Acid: A Predictive Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide, therefore, takes a predictive approach, leveraging established principles of spectroscopy and a wealth of data from structurally analogous compounds to forecast the spectroscopic signature of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid. This document is intended to serve as a robust reference for researchers, aiding in the identification and characterization of this molecule should it be synthesized, and providing a framework for the spectroscopic analysis of similarly substituted aromatic compounds.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid, with its distinct substitution pattern, dictates a unique spectroscopic fingerprint. The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol Considerations for NMR Acquisition

To obtain high-quality NMR spectra of the title compound, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent. Common choices include deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can influence the chemical shift of the acidic proton.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution, which will be crucial for interpreting the spectra of this substituted aromatic system.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The spectral width should be set to encompass the aromatic and carboxylic acid proton regions (typically 0-15 ppm).

-

¹³C NMR: A proton-decoupled ¹³C experiment, such as a standard broadband-decoupled sequence, should be performed. A sufficient number of scans will be necessary to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: A one-dimensional fluorine spectrum should be acquired. ¹⁹F NMR is a highly sensitive technique, and a relatively small number of scans will be required.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, exhibiting two key signals:

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic Protons | ~8.1 - 8.3 | Singlet | 2H | H-3, H-5 | Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent. The strong electron-withdrawing effects of the two ortho -CF₃ groups and the para -Br atom will deshield these protons, shifting them significantly downfield. |

| Carboxylic Acid Proton | > 11 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift. Its exact position will be highly dependent on the solvent and concentration due to hydrogen bonding. |

graph "1H_NMR_Prediction" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Aromatic [label="Aromatic Protons (H-3, H-5)\n~8.1-8.3 ppm (s, 2H)", pos="1,1!"]; Carboxylic [label="Carboxylic Acid Proton\n>11 ppm (br s, 1H)", pos="3,1!"];

}

Caption: Predicted ¹H NMR signals for 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework. Due to the molecule's symmetry, only six distinct carbon signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carboxylic Carbon | ~165 - 170 | C-7 (-COOH) | The carbonyl carbon of the carboxylic acid will be significantly downfield. |

| Brominated Carbon | ~125 - 130 | C-4 | The carbon atom attached to the bromine will be in the aromatic region, with its chemical shift influenced by the halogen. |

| Trifluoromethylated Carbons | ~130 - 135 (quartet) | C-2, C-6 | These carbons, directly attached to the highly electronegative CF₃ groups, will be downfield and will appear as quartets due to coupling with the three fluorine atoms. |

| Protonated Aromatic Carbons | ~132 - 136 | C-3, C-5 | These carbons will be in the aromatic region, deshielded by the adjacent electron-withdrawing groups. |

| Carboxylic Acid-bearing Carbon | ~135 - 140 | C-1 | The ipso-carbon attached to the carboxylic acid group will be deshielded. |

| Trifluoromethyl Carbons | ~120 - 125 (quartet) | -CF₃ | The carbon atoms of the trifluoromethyl groups will appear as quartets due to one-bond C-F coupling and will be in a characteristic region of the spectrum. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal, as the two trifluoromethyl groups are chemically equivalent due to the molecule's symmetry.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| Trifluoromethyl Groups | ~ -60 to -65 | Singlet | -CF₃ | The chemical shift is typical for trifluoromethyl groups attached to an aromatic ring. The absence of any adjacent fluorine or hydrogen atoms would result in a singlet. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is predicted to show several characteristic absorption bands.

Experimental Protocol for IR Spectroscopy

A standard solid-state IR spectrum can be obtained using the following method:

-

Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 2500-3300 | Broad, Strong | O-H | Stretching (Carboxylic Acid) |

| ~1700-1720 | Strong | C=O | Stretching (Carboxylic Acid) |

| ~1600, ~1475 | Medium | C=C | Stretching (Aromatic Ring) |

| ~1200-1350 | Strong | C-F | Stretching (Trifluoromethyl) |

| ~1100-1200 | Strong | C-F | Stretching (Trifluoromethyl) |

| ~800-900 | Medium-Strong | C-H | Out-of-plane Bending (Aromatic) |

| ~1000-1100 | Medium | C-Br | Stretching |

graph "IR_Prediction" { rankdir=LR; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [style=invis];IR_Bands [label="

O-H stretch\n(2500-3300 cm⁻¹) | C=O stretch\n(~1700-1720 cm⁻¹) | C-F stretch\n(~1100-1350 cm⁻¹)" ]; }

Caption: Key predicted IR absorption bands for functional group identification.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Experimental Protocol for Mass Spectrometry

-

Ionization Technique: Electrospray ionization (ESI) in negative ion mode is ideal for analyzing carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. Electron ionization (EI) can also be used, which would provide more extensive fragmentation information.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

Predicted Mass Spectrum

-

Molecular Ion: The molecular weight of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid (C₉H₃BrF₆O₂) is 337.94 g/mol . In ESI-MS (negative mode), the most prominent peak would be the deprotonated molecule [M-H]⁻ at m/z 336.93. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways (EI-MS):

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 293.

-

Loss of a bromine atom (-Br), leading to a fragment at m/z 259.

-

Loss of a trifluoromethyl group (-CF₃), giving a fragment at m/z 269.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion and Future Outlook

This predictive guide provides a comprehensive spectroscopic blueprint for 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid. The predicted NMR, IR, and MS data are grounded in the fundamental principles of spectroscopy and analysis of closely related structures. It is our hope that this guide will serve as an invaluable tool for researchers in the synthesis and characterization of this and other novel fluorinated aromatic compounds. The experimental verification of these predictions will be a significant contribution to the field and will undoubtedly pave the way for further exploration of the chemical and biological properties of this intriguing molecule.

References

Due to the predictive nature of this guide, direct literature references for the spectroscopic data of the title compound are not available. The predictions are based on established principles and data from analogous compounds found in standard chemical databases and spectroscopy textbooks.

crystal structure of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Crystal Structure of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid: A Prospective Analysis for Drug Discovery and Materials Science

Abstract

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The strategic placement of halogens and trifluoromethyl (CF₃) groups can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and intermolecular interactions. This technical guide focuses on 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid, a compound of significant interest for which the single-crystal X-ray structure has not yet been publicly reported. In the absence of an experimentally determined structure, this document provides a comprehensive prospective analysis. It outlines a robust methodology for its synthesis, characterization, and eventual crystallographic analysis. Furthermore, based on established principles of crystal engineering, this guide predicts the likely supramolecular architecture, highlighting the critical role of hydrogen bonding, halogen bonding, and fluorine interactions. This work serves as a foundational roadmap for researchers, scientists, and drug development professionals aiming to elucidate the solid-state structure of this molecule and unlock its full potential.

Introduction: The Strategic Value of Fluorinated and Halogenated Scaffolds

The incorporation of fluorine and other halogens into organic molecules is a cornerstone of modern drug design and materials science. The trifluoromethyl group (–CF₃) is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter the electronic properties of a compound.[1] These characteristics can improve the bioavailability and efficacy of drug candidates.[2] Similarly, the bromine atom is not merely a bulky substituent; it is a highly effective halogen bond donor, capable of forming strong, directional non-covalent interactions that can be exploited to control molecular assembly in crystals and to enhance binding affinity to biological targets.

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid combines three key functional motifs on a single aromatic ring:

-

A carboxylic acid group, a classic hydrogen bond donor and acceptor.

-

Two sterically demanding trifluoromethyl groups ortho to the carboxylic acid, which are expected to enforce a non-planar conformation.

-

A bromine atom para to the carboxylic acid, positioned to participate in significant halogen bonding.

The interplay of these groups suggests a complex and fascinating solid-state chemistry. Understanding the three-dimensional crystal structure of this molecule is crucial for predicting its physical properties (e.g., solubility, melting point, polymorphism) and for providing a rational basis for its use as a building block in the development of novel pharmaceuticals and advanced materials.[2][3] This guide presents a blueprint for achieving this structural elucidation.

Proposed Synthesis and Crystallization

Synthetic Pathway

A plausible and efficient synthesis of the target compound can be envisioned starting from commercially available 2,6-bis(trifluoromethyl)aniline. The proposed route involves a Sandmeyer reaction, a reliable method for introducing a bromine atom onto an aromatic ring.

Protocol 1: Proposed Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid

-

Diazotization:

-

Dissolve 2,6-bis(trifluoromethyl)aniline in an aqueous solution of hydrobromic acid (HBr, 48%) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Once the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the intermediate.

-

This yields 1-bromo-2,6-bis(trifluoromethyl)benzene.

-

-

Lithiation and Carboxylation:

-

Dissolve the purified 1-bromo-2,6-bis(trifluoromethyl)benzene in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The position para to the bromine is sterically accessible for lithiation.

-

After stirring for 1-2 hours at -78 °C, bubble dry carbon dioxide (CO₂) gas through the solution or pour the mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction with dilute aqueous HCl.

-

Extract the product into an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid.

-

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis. A systematic approach is required.

Protocol 2: Single Crystal Growth by Solvent Screening

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).

-

Solubility Test: Determine the solubility of the purified compound in each solvent at room temperature and at an elevated temperature. An ideal solvent will show moderate solubility at high temperatures and low solubility at room temperature.

-

Crystallization Methods:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

Prospective Crystallographic Analysis: A Workflow

Once suitable crystals are obtained, the following workflow would be employed to determine the molecular and crystal structure.

Caption: Workflow for Crystal Structure Determination.

Data Collection and Processing

A suitable crystal would be mounted on a goniometer head, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a modern diffractometer equipped with a sensitive detector (e.g., a CMOS detector) and a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement

The collected diffraction data would be processed to yield a set of structure factors. The structure would then be solved using direct methods or dual-space algorithms to locate the positions of the heavier atoms (bromine, carbon, oxygen, fluorine). The positions of all non-hydrogen atoms would be refined anisotropically using full-matrix least-squares on F². Hydrogen atoms, particularly the acidic proton, would be located from the difference Fourier map and refined accordingly.

Predictive Structural Analysis

In the absence of experimental data, we can predict the key intermolecular interactions that will govern the crystal packing, based on the principles of supramolecular chemistry.

Dominant Supramolecular Synthons

-

Carboxylic Acid Dimer: The most robust and predictable interaction is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is the most common motif for carboxylic acids in the solid state.

-

Halogen Bonding: The bromine atom is a potent halogen bond donor. It is expected to form C-Br···O or C-Br···F interactions with neighboring molecules. The carbonyl oxygen of the carboxylic acid is a strong candidate for a halogen bond acceptor.

-

Fluorine Interactions: While often considered weak, interactions involving fluorine can play a significant role in directing crystal packing. Potential contacts include C-H···F hydrogen bonds and dipole-dipole F···F or F···Br interactions.

-

Steric Influence: The two bulky CF₃ groups at the ortho positions will force the carboxylic acid group to twist out of the plane of the aromatic ring. This steric clash will prevent a planar molecular conformation and will have a profound impact on how the molecules can pack together in a 3D lattice.

Caption: Predicted Intermolecular Interactions.

Data Presentation: Anticipated Crystallographic Data

Should the structure be determined, the data would be summarized in a standard crystallographic table.

| Parameter | Anticipated Value / Information |

| Chemical Formula | C₉H₃BrF₆O₂ |

| Formula Weight | 353.02 g/mol |

| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) if the H-bond dimer is formed |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | 2, 4, or 8 (typical values) |

| Temperature | 100 K (recommended for data collection) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | < 0.05 for a well-refined structure |

| wR2 (all data) | < 0.15 for a well-refined structure |

Conclusion and Future Outlook

While the remains to be experimentally determined, a thorough analysis of its constituent functional groups allows for strong predictions regarding its synthesis and solid-state behavior. The interplay between the classic carboxylic acid hydrogen bond dimer, potential halogen bonding from the bromine atom, and the significant steric influence of the dual trifluoromethyl groups promises a rich and complex supramolecular architecture.

The successful synthesis, crystallization, and structural elucidation as outlined in this guide would provide invaluable data for computational modeling, aid in the prediction of polymorphs, and offer a concrete template for the rational design of co-crystals. For professionals in drug development and materials science, this structural knowledge is a critical first step toward harnessing the full potential of this highly functionalized molecular scaffold.

References

-

Chem-Impex. 4-Bromo-2-(trifluoromethyl)benzoic acid. Available at: [Link]

-

Modern Chemistry. The Strategic Importance of 4-Bromo-2-(trifluoromethyl)benzoic Acid in Modern Chemistry. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. Available at: [Link]

Sources

reactivity of bis(trifluoromethyl)benzoic acids

An In-Depth Technical Guide to the Reactivity of Bis(trifluoromethyl)benzoic Acids for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. Among the most impactful fluorinated motifs is the trifluoromethyl (CF₃) group, prized for its ability to modulate a molecule's physicochemical and biological properties.[1] Bis(trifluoromethyl)benzoic acids, aromatic carboxylic acids bearing two CF₃ groups, have emerged as exceptionally valuable building blocks in drug discovery.[2][3][4] The presence of these groups can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][3][4]

The potent electron-withdrawing nature of the two trifluoromethyl groups profoundly influences the reactivity of both the carboxylic acid function and the aromatic ring.[5][6] This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the core . It moves beyond simple procedural lists to explain the underlying principles governing their chemical behavior, providing field-proven insights and detailed experimental protocols to empower their effective use in synthetic campaigns.

Chapter 1: The Foundational Influence of Trifluoromethyl Groups

The is fundamentally dictated by the powerful electronic and steric effects of the two CF₃ substituents. Understanding these effects is critical to predicting chemical behavior and designing successful synthetic transformations.

Electronic Effects: An Electron-Deficient System

The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I).[5][7] This is a consequence of the high electronegativity of the fluorine atoms. With two such groups on the aromatic ring, the entire system becomes significantly electron-deficient. This has two major consequences:

-

Increased Acidity: The strong inductive withdrawal of electron density stabilizes the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid. This stabilization makes the parent acid a stronger acid (lower pKa) compared to benzoic acid. For instance, the calculated pKa of p-(trifluoromethyl)benzoic acid is approximately 3.69, which is more acidic than benzoic acid's pKa of 4.19.[7] The presence of a second CF₃ group further enhances this acidity. This increased acidity means that these compounds are more readily deprotonated, which can influence reaction conditions, particularly in base-mediated processes.

-

Activated Carboxyl Carbon: The electron-withdrawing effect extends to the carboxyl group itself, rendering the carbonyl carbon more electrophilic. This heightened electrophilicity can facilitate nucleophilic acyl substitution reactions, such as amidation and esterification, sometimes allowing for milder reaction conditions compared to their non-fluorinated analogs.

Steric Effects: The Gatekeeper of Reactivity

The steric bulk of the trifluoromethyl groups cannot be ignored, especially when they are positioned ortho to the carboxylic acid (e.g., in 2,6-bis(trifluoromethyl)benzoic acid). This steric hindrance can:

-

Impede Reagent Approach: Bulky ortho substituents can physically block incoming nucleophiles or reagents from accessing the carboxylic acid group.[8] This can dramatically slow down or even prevent reactions like esterification and amidation.[8][9]

-

Influence Conformation: In 2,6-disubstituted isomers, steric crowding forces the carboxylic acid group to twist out of the plane of the aromatic ring.[10][11] This disruption of coplanarity can affect the electronic communication between the carboxyl group and the ring.

These competing electronic and steric factors must be carefully considered when planning a synthesis. For instance, while the 3,5-isomer is electronically activated and sterically accessible, the 2,6-isomer presents significant steric challenges that may necessitate alternative synthetic strategies.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) (Predicted) | pKa (Predicted) |

| 2,5-Bis(trifluoromethyl)benzoic acid | 42580-42-7 | 78-80 | 248.5 ± 40.0 | 2.80 ± 0.36 |

| 2,6-Bis(trifluoromethyl)benzoic acid | 3853-91-8 | - | - | - |

| 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 | 142-143 | 223.9 ± 40.0 | - |

Data sourced from various chemical suppliers and databases.[12][13][14][15]

Chapter 2: Synthesis of Bis(trifluoromethyl)benzoic Acids

These crucial building blocks are often prepared via the carboxylation of a corresponding organometallic reagent, most commonly a Grignard reagent. The synthesis of 3,5-bis(trifluoromethyl)benzoic acid serves as an excellent case study for this reliable and scalable method.[16][17]

Featured Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzoic acid via Grignard Reaction

This protocol details the formation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene, followed by quenching with carbon dioxide to form the desired carboxylic acid.[16][17]

-

Grignard Reagent Formation:

-

To a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, add magnesium turnings (5.10 g, 210 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

-

Heat the mixture to a gentle reflux.

-

Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of anhydrous THF and place it in the addition funnel.

-

Add a small portion (approx. 5 mL) of the bromide solution to the refluxing magnesium slurry to initiate the Grignard reaction (indicated by a color change and sustained reflux).

-

Once initiated, add the remaining bromide solution dropwise over 30 minutes to maintain a gentle reflux.

-

After the addition is complete, continue to heat at reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the reaction mixture to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice). Causality Note: Performing the carboxylation at low temperature is crucial to minimize the formation of the proteo-byproduct, 1,3-bis(trifluoromethyl)benzene, which increases the yield of the desired acid.[17]

-

Introduce dry carbon dioxide gas (from a cylinder or dry ice) into the vigorously stirred solution, maintaining the temperature below -20°C. A moderate exotherm will be observed.

-

Continue the addition of CO₂ until the exotherm subsides and the reaction is complete (typically 1 hour).

-

-

Work-up and Isolation:

-

Allow the mixture to warm to 0°C in an ice-water bath.

-

Slowly and carefully quench the reaction by adding 2N HCl (200 mL) over several minutes to control the vigorous reaction.[16][17]

-

Stir the biphasic mixture vigorously for 20 minutes.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene (1 x 200 mL).

-

Combine the organic layers and wash with an aqueous 5% sodium carbonate solution (200 mL) to extract the benzoic acid into the aqueous phase.

-

Separate the aqueous layer, treat it with a filtration aid like Solka-floc if necessary, and filter.[16][17]

-

Cool the aqueous solution and carefully acidify to pH ~2 with concentrated HCl.

-

The product, 3,5-bis(trifluoromethyl)benzoic acid, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.[16]

-

Caption: Synthesis workflow for 3,5-bis(trifluoromethyl)benzoic acid.

Chapter 3: Key Reactions of the Carboxylic Acid Group

The electronically activated carboxyl group of bis(trifluoromethyl)benzoic acids is a hub for synthetic transformations, primarily nucleophilic acyl substitutions.

Amidation

The formation of an amide bond is arguably one of the most important reactions in drug discovery. While direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures to overcome the formation of a non-reactive ammonium carboxylate salt.[18] The increased acidity of bis(trifluoromethyl)benzoic acids can exacerbate this salt formation, yet their heightened electrophilicity can be exploited with appropriate activating agents.

Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can act as effective Lewis acids to activate the carboxylic acid, enabling amide formation under milder conditions than thermal condensation alone.[19][20]

-

Reaction Setup: In a vial, dissolve the bis(trifluoromethyl)benzoic acid (1.0 mmol, 1 equiv) and the desired amine (1.0 mmol, 1 equiv) in acetonitrile (2 mL).

-

Reagent Addition: Add B(OCH₂CF₃)₃ (2.0 mmol, 2 equiv) to the solution.[19][20]

-

Heating: Seal the vial and heat the reaction mixture to 80-100°C for 5-24 hours, monitoring progress by TLC or LC-MS. Causality Note: Benzoic acids are generally less reactive in this system and may require higher temperatures and longer reaction times for good conversion.[19]

-

Work-up: Upon completion, cool the reaction. The product can be isolated via a standard aqueous work-up (acid/base washes to remove unreacted starting materials and boron byproducts) followed by chromatography, or by using a solid-phase workup procedure.[19][20]

Caption: Proposed mechanism for boron-mediated amidation.

Esterification

Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation. For bis(trifluoromethyl)benzoic acids, the strong electron-withdrawing groups favor the formation of the tetrahedral intermediate and push the equilibrium toward the ester product.

-

Reaction Setup: In a round-bottomed flask, dissolve the bis(trifluoromethyl)benzoic acid (1 equiv) in a large excess of the desired alcohol (e.g., methanol, 10-20 equiv), which also serves as the solvent.[9][21]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv) to the stirring solution.

-

Heating: Attach a reflux condenser and heat the mixture to reflux for 1-10 hours. The reaction progress should be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.

-

Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.[9]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography if necessary.

Conversion to Aryl Trifluoromethyl Ketones

The direct conversion of a carboxylic acid to a trifluoromethyl ketone is a highly valuable transformation, as these ketones are important pharmacophores. This can be achieved by activating the benzoic acid and then introducing a trifluoromethyl nucleophile.[22][23]

This method uses trifluoroacetic anhydride (TFAA) to form a highly reactive mixed anhydride in situ, which is then attacked by the Ruppert-Prakash reagent (TMSCF₃).[22]

-

Reaction Setup: To a solution of the bis(trifluoromethyl)benzoic acid (1 equiv) in a suitable solvent, add trifluoroacetic anhydride (TFAA) as the activating agent.

-

Nucleophile Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃) to the mixture.

-

Reaction: The reaction proceeds via nucleophilic addition-elimination to provide the aryl trifluoromethyl ketone in good yield.[22]

-

Work-up and Purification: The reaction is typically quenched and purified using standard chromatographic techniques.

Caption: Pathway for conversion of benzoic acids to trifluoromethyl ketones.

Chapter 4: Reactions Involving the Aromatic Ring

The functionality of the aromatic ring can be further elaborated using modern synthetic methods, although the electron-deficient nature of the ring must be taken into account.

Directed Ortho-Lithiation (DoM)

Directed ortho-metalation is a powerful strategy for regioselective functionalization of aromatic rings. The deprotonated carboxylate group (-COOLi) can act as a directed metalation group (DMG), guiding an organolithium base to deprotonate the adjacent ortho position.[24][25][26]

For bis(trifluoromethyl)benzoic acids, the outcome of DoM depends on the substitution pattern. For example, in 3,5-bis(trifluoromethyl)benzoic acid, the positions ortho to the carboxylate (C2 and C6) are the most acidic protons on the ring due to the combined directing effect of the carboxylate and the inductive effect of the meta-CF₃ groups. However, competition with other directing groups or highly acidic protons elsewhere in the molecule must always be assessed.[24][25]

-

Deprotonation: The bis(trifluoromethyl)benzoic acid is first treated with a strong lithium base (e.g., two equivalents of s-BuLi or LDA) in THF at low temperature (-78°C). The first equivalent deprotonates the carboxylic acid, and the second deprotonates the ortho position. The presence of TMEDA is often used to break up organolithium aggregates and accelerate the lithiation.[24][25]

-

Electrophile Trapping: The resulting dilithiated species is then quenched with an appropriate electrophile (e.g., MeI, DMF, I₂, etc.) to install a new substituent at the ortho position.

-

Work-up: The reaction is quenched with a proton source (e.g., saturated NH₄Cl) and worked up to isolate the newly functionalized benzoic acid.

Caption: General workflow for directed ortho-lithiation of a benzoic acid.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

While the benzoic acid itself is not a direct substrate for cross-coupling, it is a precursor to aryl halides that are. Furthermore, understanding the behavior of the bis(trifluoromethyl)phenyl moiety in these reactions is crucial. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a staple in pharmaceutical synthesis.[27][28][29]

The electron-deficient nature of the bis(trifluoromethyl)phenyl ring makes the corresponding aryl halides excellent substrates for the oxidative addition step (the first step in the catalytic cycle), which is often rate-limiting. This generally leads to efficient coupling reactions.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

Bis(trifluoromethyl)benzoic acids are not merely passive scaffolds but active participants in chemical transformations. The powerful electronic pull of their twin CF₃ groups enhances the acidity and electrophilicity of the carboxyl function, facilitating nucleophilic acyl substitutions like amidation and esterification. Simultaneously, these groups activate the aromatic ring toward certain transformations while presenting steric challenges that must be navigated with careful consideration of substrate geometry and reaction conditions. From Grignard-based syntheses to sophisticated directed metalations and the behavior of their derivatives in palladium catalysis, a thorough understanding of the interplay between these electronic and steric factors is paramount. This knowledge empowers the medicinal chemist to leverage the unique , transforming them from simple starting materials into key intermediates for the synthesis of novel, high-impact therapeutics.

References

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Quora. (2020, November 14). What is the effect of the CF3 group present in p-fluoromethyl benzoic acid?. Quora. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 9). Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research. [Link]

-

Sabila, S., et al. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Trifluoromethyl Groups in Chemical Intermediates. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. [Link]

-

ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

-

Klumpp, D. A. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. National Center for Biotechnology Information. [Link]

-

Bennetau, B., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271. [Link]

-

ACS Publications. (2023, May 3). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry. [Link]

-

Tobin, J. M., & Masuda, J. D. (2009). 2,6-Bis(trifluoromethyl)benzoic acid. IUCr Journals. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. [Link]

-

Semantic Scholar. (n.d.). The Electrical Effect of the Trifluoromethyl Group. [Link]

-

Tobin, J. M., & Masuda, J. D. (2009). 2,6-Bis(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Ilardi, E. A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2024, February 2). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]

-

ResearchGate. (2025, October 25). (PDF) Directed lithiation of unprotected benzoic acids. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

University of Toronto. (n.d.). Lab5 procedure esterification. [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]

-

NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. NIST WebBook. [Link]

-

ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

ACS Publications. (2021, June 10). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

ACS Publications. (2022, April 4). Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. ACS Omega. [Link]

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

University of California, Irvine. (n.d.). Directed (ortho) Metallation. [Link]

-

PubMed. (n.d.). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. [Link]

-

Wiley Online Library. (2015, February 16). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

-

Arkat USA. (n.d.). Bis(trifluoroacetoxy)iodo benzene (PIFA)-promoted transamidation of carboxamides and carboxylic acids with amines. [Link]

-

PubChem. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid. [Link]

-

National Center for Biotechnology Information. (2016, March 17). Fluoride-Promoted Esterification (FPE) Chemistry: A Robust Route to Bis-MPA Dendrons and Their Postfunctionalization. [Link]

-

Myers Research Group, Harvard University. (n.d.). Directed Ortho Metalation. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]

- 7. quora.com [quora.com]

- 8. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. 2,6-Bis(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,5-Bis(trifluoromethyl)benzoic acid CAS#: 42580-42-7 [amp.chemicalbook.com]

- 13. 3,5-Bis(trifluoromethyl)benzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2,6-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 90618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 17. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 18. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]

- 19. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. personal.tcu.edu [personal.tcu.edu]

- 22. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. uwindsor.ca [uwindsor.ca]

- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 29. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-bis(trifluoromethyl)benzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data.

Executive Summary

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is a complex organic molecule with distinct functional groups that dictate its solubility profile. The presence of a carboxylic acid group, two highly electronegative trifluoromethyl groups, and a bromine atom on a benzene ring creates a unique interplay of polarity, hydrogen bonding capability, and molecular size. Understanding these factors is paramount for its application in synthesis, purification, formulation, and analytical characterization. This guide will equip the reader with the foundational knowledge and practical methodologies to expertly navigate the solubility properties of this compound.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid, the key structural features influencing its solubility are:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests potential solubility in polar, protic solvents.

-

Trifluoromethyl Groups (-CF3): These groups are highly electron-withdrawing and contribute to the overall polarity of the molecule. The fluorine atoms can also participate in weak hydrogen bonding. The introduction of a trifluoromethyl group can significantly increase the solubility of a compound in dense carbon dioxide.

-

Bromo Group (-Br): The bromine atom adds to the molecular weight and polarizability of the molecule.

-

Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar solvents.

Based on these features, a qualitative prediction of solubility in different solvent classes can be made:

-

Polar Protic Solvents (e.g., Alcohols, Water): The carboxylic acid group should allow for favorable interactions with these solvents through hydrogen bonding. However, the bulky and hydrophobic trifluoromethyl and bromo-substituted aromatic ring may limit high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. They are generally good solvents for a wide range of organic compounds and are expected to be effective for this molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring will have some affinity for these solvents, but the highly polar carboxylic acid and trifluoromethyl groups will likely lead to poor solubility.

The solubility of benzoic acid itself is known to be high in ethanol and chloroform, lower in toluene, and quite low in heptane, cyclohexane, and pentane.[2] The addition of trifluoromethyl groups is expected to alter this profile.

Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid. The following sections detail a robust experimental workflow.

Materials and Equipment

Materials:

-

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Distilled or deionized water

Equipment:

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and general laboratory glassware

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol for Equilibrium Solubility Determination

This method, often referred to as the shake-flask method, is a reliable technique for determining thermodynamic solubility.[3]

-

Preparation:

-

Add an excess amount of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid of known concentrations.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

-

Qualitative Solubility Assessment

For a rapid preliminary assessment, a simple qualitative test can be performed.[4][5]

-

Add approximately 10-20 mg of the compound to a test tube.

-

Add the chosen solvent dropwise (up to 1 mL) while vortexing.

-

Observe if the solid dissolves completely.

-

Categorize the solubility as:

-

Soluble: Dissolves completely.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents.

Table 1: Hypothetical Solubility Data for 4-Bromo-2,6-bis(trifluoromethyl)benzoic Acid at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | > 100 | > 0.32 |

| Ethanol | > 100 | > 0.32 | |

| Water | < 0.1 | < 0.0003 | |

| Polar Aprotic | DMSO | > 200 | > 0.64 |

| DMF | > 200 | > 0.64 | |

| Acetone | 50 - 100 | 0.16 - 0.32 | |

| Nonpolar | Toluene | < 1 | < 0.003 |

| Hexane | < 0.1 | < 0.0003 |

Note: The above data is illustrative and should be determined experimentally.

Interpretation of Results:

High solubility in polar aprotic solvents like DMSO and DMF would be expected due to their ability to disrupt the crystal lattice of the solid and solvate the molecule effectively. The high solubility in alcohols can be attributed to hydrogen bonding with the carboxylic acid group. The poor solubility in water is likely due to the large, hydrophobic nature of the brominated and fluorinated aromatic ring. As predicted, the solubility in nonpolar solvents is expected to be very low.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents used.

Conclusion

The solubility of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is a critical parameter that influences its utility in various scientific applications. A thorough understanding of its structural features allows for rational prediction of its solubility behavior. This guide has provided a comprehensive framework for both the theoretical understanding and practical determination of its solubility in a range of organic solvents. By following the detailed protocols and safety guidelines presented, researchers can generate accurate and reliable solubility data to advance their research and development efforts.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Sigma-Aldrich. (n.d.). 4-Bromo-3-(trifluoromethyl)benzoic acid.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Thermo Scientific Chemicals. (n.d.). 4-Bromo-2-(trifluoromethyl)benzoic acid, 98%.

- ChemBK. (2024, April 9). 4-Bromo-3-(trifluoromethyl)benzoic.

- Chem-Impex. (n.d.). 4-Bromo-2-(trifluoromethyl)benzoic acid.

- ChemicalBook. (n.d.). 4-BROMO-2-(TRIFLUOROMETHYL)BENZOIC ACID.

- Solubility of fluorinated pharmaceuticals in dense carbon dioxide. (2000). Organic Process Research & Development, 4(5), 353-356.

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-(trifluoromethyl)benzoic acid.

- Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzoic acid 97.

- MedchemExpress.com. (n.d.). 4-(Trifluoromethyl)benzoic acid.

- Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. (2025, August 7).

- Benchchem. (n.d.). dealing with poor solubility of 3-fluorobenzoic acid, morpholide in assays.

- Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2022).

- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025, August 10).

Sources

A Technical Guide to 4-Bromo-2,6-bis(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is a highly specialized fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of two sterically demanding and strongly electron-withdrawing trifluoromethyl groups flanking a carboxylic acid, combined with a synthetically versatile bromine handle, imparts unique electronic and conformational properties to this molecule. This technical guide provides an in-depth analysis of this compound, addressing the notable absence of readily available commercial sources by proposing a robust synthetic strategy. Furthermore, it explores the potential applications of this molecule in drug discovery, drawing parallels with existing pharmaceuticals and clinical candidates that leverage the advantageous properties of the 2,6-bis(trifluoromethyl)phenyl motif.

Introduction: The Strategic Value of Polysubstituted Fluorinated Aromatics

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in modern drug design.[1] The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Molecules bearing a 2,6-bis(trifluoromethyl)phenyl moiety often exhibit restricted bond rotation, which can be advantageous in locking a molecule into a bioactive conformation.[3] The further introduction of a bromine atom at the 4-position provides a versatile anchor for a wide range of synthetic transformations, including cross-coupling reactions, enabling the construction of complex molecular architectures.

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid, however, is not a readily available catalog chemical, which presents a significant hurdle for researchers interested in its application. This guide, therefore, serves a dual purpose: to provide a comprehensive theoretical framework for the synthesis of this compound and to illuminate its potential as a valuable, yet underexplored, building block in the development of novel therapeutics.

Physicochemical Properties and Structural Features

While experimental data for 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is scarce due to its commercial unavailability, its key physicochemical properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties of 4-Bromo-2,6-bis(trifluoromethyl)benzoic Acid

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₃BrF₆O₂ | - |

| Molecular Weight | 337.02 g/mol | - |

| Appearance | White to off-white solid | Typical for crystalline aromatic carboxylic acids. |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., THF, DMF, DMSO). | The hydrophobic nature of the aromatic ring and trifluoromethyl groups dominates. |

| Acidity (pKa) | Lower than benzoic acid | The two strongly electron-withdrawing CF₃ groups increase the acidity of the carboxylic acid. |

| Lipophilicity (cLogP) | High | The presence of a bromine atom and two trifluoromethyl groups significantly increases lipophilicity. |

The two bulky trifluoromethyl groups ortho to the carboxylic acid will force the carboxyl group out of the plane of the aromatic ring. This steric hindrance will impact its reactivity and intermolecular interactions, potentially leading to unique crystal packing and polymorphic behavior.[4][5]

Proposed Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)benzoic Acid

Given the absence of commercial suppliers, a reliable synthetic route is paramount. A plausible and efficient strategy for the synthesis of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is through a directed ortho-metalation (DoM) approach.[6][7][8][9] DoM allows for the regioselective functionalization of aromatic rings bearing a directing metalation group (DMG). In this case, the carboxylic acid can act as a potent DMG after in-situ deprotonation.

A proposed multi-step synthesis is outlined below:

Diagram 1: Proposed Synthetic Pathway for 4-Bromo-2,6-bis(trifluoromethyl)benzoic Acid

Caption: A proposed synthetic route to 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on established methodologies for directed ortho-metalation and trifluoromethylation of benzoic acids.

Materials:

-

4-Bromobenzoic acid

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

N-(Trifluoromethyl)-N-nitrosotrifluoromethanesulfonamide or other suitable electrophilic trifluoromethylating agent

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Standard glassware for anhydrous, inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromobenzoic acid (1.0 eq).

-

Solvent and Amine Addition: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C in a dry ice/acetone bath. Freshly distilled TMEDA (2.2 eq) is then added dropwise.

-

Deprotonation/Metalation: A solution of s-BuLi in cyclohexane (2.2 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the dianion.

-

First Trifluoromethylation: A solution of the electrophilic trifluoromethylating agent (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at this temperature.

-

Second Ortho-Metalation and Trifluoromethylation: The reaction mixture is allowed to slowly warm to -40 °C. A second portion of s-BuLi (1.2 eq) is added dropwise, and the mixture is stirred for 2 hours. The reaction is then re-cooled to -78 °C, and a second portion of the trifluoromethylating agent (1.1 eq) is added. The reaction is stirred overnight, allowing it to slowly warm to room temperature.

-

Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid.

Rationale for Experimental Choices:

-

The use of a strong, non-nucleophilic base like s-BuLi in the presence of the chelating agent TMEDA is crucial for efficient deprotonation at the positions ortho to the carboxylate directing group.

-

Low temperatures (-78 °C) are necessary to prevent side reactions and ensure the stability of the lithiated intermediates.

-

A stepwise introduction of the trifluoromethyl groups is proposed to manage the increasing steric hindrance and potential for incomplete reaction.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid make it a highly attractive building block for the synthesis of novel therapeutic agents.

The 2,6-bis(trifluoromethyl)phenyl Moiety in Approved Drugs

A notable example of a drug containing a related 2,5-bis(trifluoromethyl)phenyl group is Dutasteride , a 5-α-reductase inhibitor used to treat benign prostatic hyperplasia.[10] The bis(trifluoromethyl)phenyl group in Dutasteride is a key contributor to its high potency.[10] This highlights the potential for this scaffold to be incorporated into other pharmacologically active molecules.

A Versatile Building Block for Lead Optimization

The 4-bromo-2,6-bis(trifluoromethyl)phenyl core can be utilized in several ways in a drug discovery program:

-

Scaffold for Combinatorial Chemistry: The bromine atom serves as a convenient handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

-

Conformationally Restricted Phenyl Mimic: In many instances, a simple phenyl ring can adopt multiple conformations, some of which may be non-productive for binding to a biological target. The sterically hindered 2,6-bis(trifluoromethyl)phenyl group can act as a conformationally restricted phenyl bioisostere, locking the molecule into a more defined shape and potentially increasing binding affinity and selectivity.[11]

-

Modulation of Physicochemical Properties: The two trifluoromethyl groups will significantly increase the lipophilicity of a molecule, which can be advantageous for crossing cell membranes and the blood-brain barrier.[12] However, this must be carefully balanced to maintain adequate aqueous solubility.

Diagram 2: Application of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid in Medicinal Chemistry

Caption: Synthetic utility of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid.

Commercial Availability and Custom Synthesis

As of the date of this guide, 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is not listed in the catalogs of major chemical suppliers. Researchers requiring this compound will likely need to pursue custom synthesis. Several companies specialize in the synthesis of complex fluorinated aromatic compounds and can be contracted to produce this molecule on a fee-for-service basis.[1][13][14][15][16] When engaging a custom synthesis provider, it is crucial to provide a detailed synthetic proposal, such as the one outlined in this guide, to facilitate a timely and successful outcome.

Conclusion

4-Bromo-2,6-bis(trifluoromethyl)benzoic acid represents a high-value, yet underexplored, building block for chemical research, particularly in the field of drug discovery. While its commercial unavailability presents a challenge, this can be overcome through custom synthesis, with directed ortho-metalation being a promising synthetic strategy. The unique combination of steric and electronic properties conferred by the two trifluoromethyl groups, along with the synthetic versatility of the bromine atom, positions this compound as a powerful tool for medicinal chemists seeking to create novel, conformationally defined, and metabolically robust drug candidates. This guide provides the foundational knowledge for researchers to embark on the synthesis and application of this intriguing molecule.

References

-

Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934. Available at: [Link]

- Google Patents. (2007). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. CN101050176A.

- Google Patents. (2017). To trifluoromethylbenzoic acid synthetic method between a kind of neighbour. CN107417518A.

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2,6-dichloroaniline. PubChem. Retrieved from [Link]

- Miqueu, K., et al. (2004). Role of the 2,6-Bis(trifluoromethyl)phenyl Group on the Acidity of the Corresponding Phosphane. European Journal of Inorganic Chemistry, 2004(2), 381-387.

-

Meaney, A. M., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(14), 4335. Available at: [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorobenzoic acid. PubChem. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Custom Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

- Google Patents. (2007). Process of preparing 3-trifluoromethyl benzoic acid. CN101066917A.

- Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(24), 8479-8486.

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G Myers Research Group. Retrieved from [Link]

-

Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

- Singh, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.

-

RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]